4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

Catalog No.
S1773052
CAS No.
1236196-77-2
M.F
C17H12O4
M. Wt
280.279
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

CAS Number

1236196-77-2

Product Name

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

IUPAC Name

4-(4-prop-2-ynoxybenzoyl)benzoic acid

Molecular Formula

C17H12O4

Molecular Weight

280.279

InChI

InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20)

InChI Key

URDMKFAPEKSQDV-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O

Key functionalities of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid:

  • Light-activated benzophenone: This moiety contains a benzophenone group, which can be activated by ultraviolet (UV) light. Upon activation, the benzophenone generates reactive oxygen species, facilitating the formation of covalent bonds with nearby biomolecules. This allows for the targeted labeling of biomolecules within living cells. Source: Sigma-Aldrich product page:
  • Alkyne tag: The molecule also incorporates an alkyne functional group, which serves as a versatile tag for further chemical modifications. This tag enables researchers to attach various probes or reporter molecules to the labeled biomolecule using click chemistry, a powerful technique for bioconjugation. Source: Sigma-Aldrich product page:
  • Carboxylic acid synthetic handle: Finally, the presence of a carboxylic acid group provides a convenient handle for incorporating the molecule into various chemical probes through different conjugation strategies. This allows for the creation of diverse probes tailored to specific research needs. Source: Sigma-Aldrich product page:

Advantages of using 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid:

By combining these functionalities, 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid offers several advantages for chemical probe development:

  • Targeted labeling: The light-activated benzophenone enables targeted labeling of biomolecules within living cells, minimizing off-target effects.
  • Versatility: The alkyne tag allows for the attachment of various probes or reporter molecules, providing flexibility in probe design.
  • Ease of conjugation: The carboxylic acid group facilitates conjugation with various other molecules, enabling the creation of diverse chemical probes.

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, with the chemical formula C17H12O4 and CAS number 1236196-77-2, is a complex organic compound characterized by its trifunctional structure. It features a benzophenone moiety, an alkyne tag, and a carboxylic acid group, which contribute to its unique chemical properties and biological applications. The compound is typically encountered as a white crystalline solid, soluble in various organic solvents such as ethanol and ether, and is often used as a building block in chemical synthesis and biological research .

  • Standard laboratory practices: Always wear gloves, eye protection, and a lab coat when handling the compound.
  • Potential for skin and eye irritation: The aromatic structure and the carboxylic acid group might cause irritation upon contact with skin or eyes.
  • Potential respiratory irritation: Inhalation of dust particles should be avoided.

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid serves as a chemical probe in biological research. Its trifunctional nature allows it to interact with various biological targets, influencing cellular processes such as signaling pathways, gene expression, and metabolism. The compound can be used to label specific proteins within cells, providing insights into their functions .

Mechanism of Action

The compound's action is facilitated by its alkyne tag, enabling covalent modification upon exposure to ultraviolet light. This interaction can lead to diverse molecular and cellular effects depending on the attached ligand or pharmacophore .

The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction is generally carried out in a solvent like dimethylformamide under reflux conditions. The process may require optimization for yield and purity through advanced purification techniques .

Industrial Production Methods

While specific industrial methods for synthesizing this compound are not extensively documented, large-scale production typically follows similar laboratory protocols, potentially enhanced by continuous flow reactors for improved efficiency.

The primary applications of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid include:

  • Chemical Probe Synthesis: Utilized in developing probes for studying biological interactions.
  • Material Science: Its photoactivatable properties make it suitable for applications in polymer science and materials engineering .

Research indicates that 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid interacts with various enzymes and proteins due to its unique structural features. Its ability to undergo covalent modifications upon ultraviolet light exposure allows for targeted studies of protein dynamics and cellular functions .

Several compounds share structural similarities with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid:

Compound NameStructural FeaturesUniqueness
4-(2-propynyl)benzoic acidLacks benzophenone moietySimpler structure without photoactivity
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acidContains an additional benzoyl groupEnhanced functionality as a chemical probe
4-hydroxybenzoic acidBasic phenolic structureNo alkyne or photoactivatable groups

Uniqueness

The uniqueness of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid lies in its trifunctional nature, combining a photoactivatable benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications across chemical biology and material science, setting it apart from similar compounds that lack one or more of these functionalities .

XLogP3

2.9

Dates

Modify: 2023-08-15

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